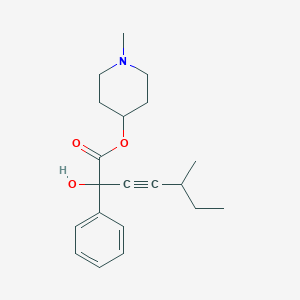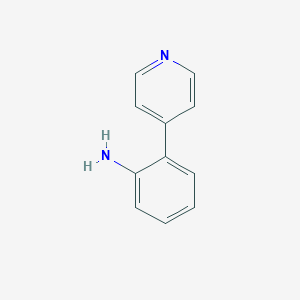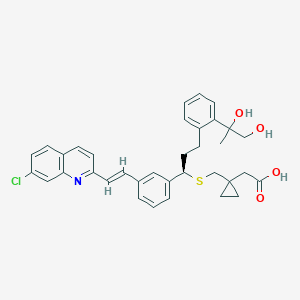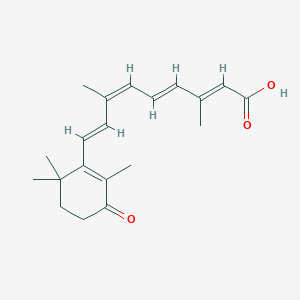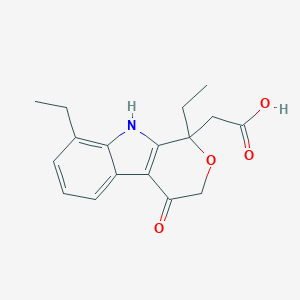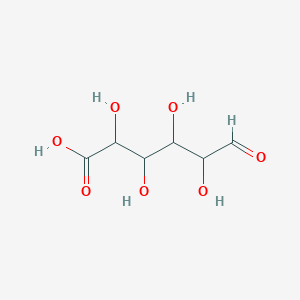
DL-ガラクトロン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Galacturonic acid, D- is a natural product found in Homo sapiens with data available.
科学的研究の応用
バイオテクノロジー: L-ガラクトナートの製造
DL-ガラクトロン酸は、さまざまな用途に使用される貴重な化学物質であるL-ガラクトナートの製造におけるバイオテクノロジープロセスで使用されます。ペクチンが豊富なテンサイ圧搾パルプの酵素加水分解により、DL-ガラクトロン酸が放出されます。 遺伝子組み換えされたSaccharomyces cerevisiae菌株は、それをL-ガラクトナートに還元することができます . このプロセスは、ペクチン豊富な残留物を基質として使用して付加価値の高い化学物質を製造する可能性を示しています。
医薬品: 慢性疾患の管理
医薬品業界では、ペクチン由来のDL-ガラクトロン酸誘導体が、特に慢性疾患の管理に有望視されています。 主にDL-ガラクトロン酸単位で構成されるペクチンは、がん、糖尿病、消化器疾患などの疾患に対する潜在的な治療特性を示しています . その生物活性は、ドラッグデリバリーシステムと組織修復のために調査されています。
食品業界: ゲル化剤と安定剤
DL-ガラクトロン酸は、ペクチン中の存在によって、食品業界における重要な成分です。 ジャムやゼリーなどの製品ではゲル化剤として、ジュースや乳製品飲料では安定剤として機能します . 酸性pHレベルでゲルを形成する能力は、さまざまな食品の調製において望ましい粘度を生成するために特に重要です。
環境用途: 排水処理
環境部門は、排水処理と重金属イオンの除去におけるDL-ガラクトロン酸の使用から利益を得ています。 DL-ガラクトロン酸を含むペクチンは、環境修復に役立つ環境に優しいフィルムやコーティングを開発する能力について研究されています .
材料科学: 生体高分子の研究
材料科学では、DL-ガラクトロン酸は、ペクチンや他の生体高分子の構造と特性における役割が重要です。 研究は、生分解性材料の開発を含むさまざまな用途のために、ペクチンの持続可能な抽出と改変に焦点を当てています .
化粧品業界: 肌調整剤
DL-ガラクトロン酸とその誘導体は、化粧品業界で肌調整剤として使用されています。 これらは、肌の質感と健康を改善することを目的とした配合の一部です。 これらの化合物の安全性と有効性は、化粧品使用に適していることを保証するために継続的に評価されています .
作用機序
Target of Action
DL-Galacturonic acid is an oxidized form of D-galactose and is the main component of pectin . It primarily targets pectin-rich residues, which accumulate when sugar is extracted from sugar beet or juices are produced from citrus fruits .
Mode of Action
DL-Galacturonic acid interacts with its targets by forming long chains through the hydroxyl groups at C1 and C4 . In its open form, it has an aldehyde group at C1 and a carboxylic acid group at C6 . This interaction results in the formation of polygalacturonic acid, a polymer of DL-Galacturonic acid .
Biochemical Pathways
DL-Galacturonic acid is involved in the catabolism of D-galacturonic acid, which is relevant for the microbial conversion to useful products . An alternative bacterial pathway exists in which the D-galacturonic acid is first oxidized to meso-galactaric acid .
Pharmacokinetics
It is known that the proportion of methylated galacturonic acid decreases during pectin extraction . More research is needed to fully understand the ADME properties of DL-Galacturonic acid and their impact on bioavailability.
Result of Action
The result of DL-Galacturonic acid’s action is the formation of pectin, a natural polymer mainly made from D-galacturonic acid monomers . Pectin is used as a gelling or filling agent in foods such as jellies, jams, desserts, and candies, and as a stabilizer in juices and milk-based drinks .
Action Environment
The action of DL-Galacturonic acid is influenced by environmental factors. For instance, in the absence of bivalent cations, pectin is water-soluble; in their presence, it forms a gel . Pectin can also form a gel at acidic pH in the presence of high concentrations of sugar .
生化学分析
Biochemical Properties
DL-Galacturonic acid is involved in several biochemical reactions, primarily in the catabolism of pectin. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes involved is D-galacturonate reductase, which reduces DL-Galacturonic acid to L-galactonate. This reaction is crucial for the subsequent steps in the metabolic pathway that leads to the production of pyruvate and D-glyceraldehyde-3-phosphate .
Additionally, DL-Galacturonic acid interacts with uronate dehydrogenase, which oxidizes it to D-galactaric acid. This interaction is essential for the conversion of pectin into useful biochemicals . The compound also binds to specific transport proteins, such as the D-GalA transporter GAT-1, which facilitates its uptake into cells .
Cellular Effects
DL-Galacturonic acid influences various cellular processes. It has been shown to modulate intestinal immune activity and improve intestinal mucosal permeability in animal models . This compound also affects cell signaling pathways, particularly those involved in inflammation. For example, it can downregulate the Toll-like receptor-nuclear factor kappa B (TLR/NF-κB) pathway, reducing inflammation in the intestinal mucosa .
In addition, DL-Galacturonic acid impacts gene expression related to cell adhesion and cell wall integrity. It enhances the crosslinking of extensin, a cell wall structural protein, thereby restoring cell adhesion in defective mutants .
Molecular Mechanism
At the molecular level, DL-Galacturonic acid exerts its effects through various binding interactions with biomolecules. It binds to D-galacturonate reductase and uronate dehydrogenase, facilitating the reduction and oxidation reactions mentioned earlier . These interactions are crucial for the compound’s role in pectin catabolism.
Furthermore, DL-Galacturonic acid can inhibit or activate specific enzymes, depending on the context. For instance, it has been shown to inhibit certain enzymes involved in the degradation of pectin, thereby regulating the overall metabolic flux . Additionally, the compound can influence gene expression by interacting with transcription factors such as BcGaaR, which regulates the utilization of DL-Galacturonic acid in fungi .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of DL-Galacturonic acid can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that DL-Galacturonic acid is relatively stable under standard laboratory conditions, but its degradation can be accelerated under alkaline conditions . Long-term exposure to DL-Galacturonic acid can lead to changes in cellular function, particularly in the context of pectin metabolism .
Dosage Effects in Animal Models
The effects of DL-Galacturonic acid vary with different dosages in animal models. At low doses, the compound has been shown to improve intestinal mucosal permeability and reduce inflammation . At higher doses, DL-Galacturonic acid can have toxic effects, including disruptions in cellular metabolism and increased oxidative stress . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
DL-Galacturonic acid is involved in several metabolic pathways, particularly those related to pectin catabolism. It is converted to L-galactonate by D-galacturonate reductase, and subsequently to pyruvate and D-glyceraldehyde-3-phosphate through a series of enzymatic reactions . These pathways are essential for the complete utilization of pectin-rich substrates in biotechnological applications .
Transport and Distribution
Within cells, DL-Galacturonic acid is transported and distributed by specific transport proteins. The D-GalA transporter GAT-1, identified in Neurospora crassa, plays a crucial role in the uptake of DL-Galacturonic acid into cells . This transporter ensures that the compound is efficiently absorbed and utilized in metabolic processes.
Subcellular Localization
The subcellular localization of DL-Galacturonic acid is primarily within the cytoplasm, where it participates in various metabolic reactions. Additionally, the compound can be found in the nucleus, particularly in the presence of specific transcription factors such as BcGaaR . This localization is essential for the regulation of gene expression related to pectin catabolism.
特性
CAS番号 |
685-73-4 |
|---|---|
分子式 |
C6H10O7 |
分子量 |
194.14 g/mol |
IUPAC名 |
2,3,4,5-tetrahydroxy-6-oxohexanoic acid |
InChI |
InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h1-5,8-11H,(H,12,13) |
InChIキー |
IAJILQKETJEXLJ-UHFFFAOYSA-N |
SMILES |
C(=O)C(C(C(C(C(=O)O)O)O)O)O |
異性体SMILES |
C(=O)[C@@H]([C@H]([C@H]([C@@H](C(=O)O)O)O)O)O |
正規SMILES |
C(=O)C(C(C(C(C(=O)O)O)O)O)O |
melting_point |
165.5 °C |
Key on ui other cas no. |
14982-50-4 34150-36-2 685-73-4 |
物理的記述 |
Solid |
ピクトグラム |
Irritant |
同義語 |
(D)-galacturonic acid (DL)-galacturonic acid D-galacturonic acid DL-galacturonic acid galacturonic acid galacturonic acid, (alpha-D)-isomer galacturonic acid, (D)-isomer galacturonic acid, calcium, sodium salt, (D)-isomer galacturonic acid, D- galacturonic acid, DL- galacturonic acid, monosodium salt, (D)-isome |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


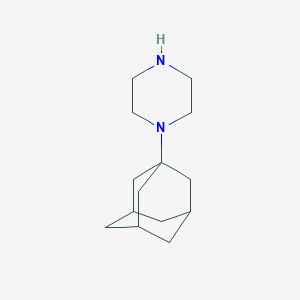
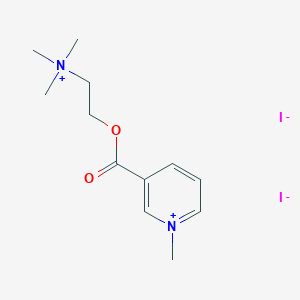
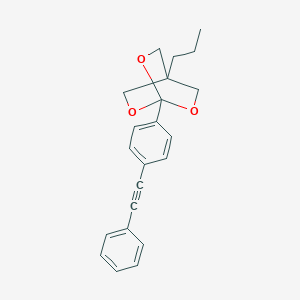

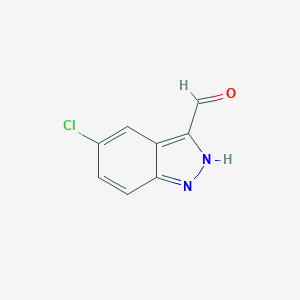
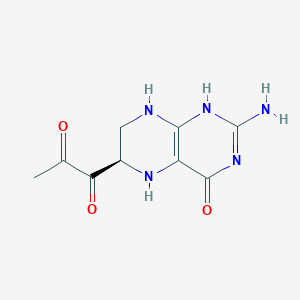
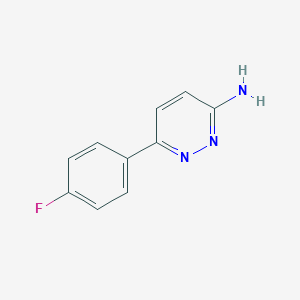
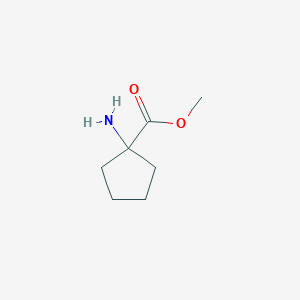
![2-[1-[[1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfinylmethyl]cyclopropyl]acetic acid](/img/structure/B21442.png)
